molecular formula C20H21ClN2O2S B12542923 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-60-0

1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12542923
CAS No.: 651334-60-0
M. Wt: 388.9 g/mol
InChI Key: MZFSPBCWHHUZKS-UHFFFAOYSA-N
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Description

1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position of the indole ring.

Preparation Methods

The synthesis of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Sulfonylation: The phenylsulfonyl group is introduced at the 3rd position through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or alkene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and bases like triethylamine or potassium carbonate.

Scientific Research Applications

1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can be compared with other similar compounds, such as:

    1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-methyl-: This compound lacks the piperidinyl group, which may result in different biological activities and properties.

    1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-morpholinylmethyl)-: The presence of a morpholinyl group instead of a piperidinyl group can lead to variations in chemical reactivity and biological effects.

    1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-pyrrolidinylmethyl)-: The substitution of the piperidinyl group with a pyrrolidinyl group may alter the compound’s pharmacokinetic and pharmacodynamic properties.

The uniqueness of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651334-60-0

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H21ClN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2

InChI Key

MZFSPBCWHHUZKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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